Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside

CAS No.:

Cat. No.: VC17990747

Molecular Formula: C24H24O13

Molecular Weight: 520.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24O13 |

|---|---|

| Molecular Weight | 520.4 g/mol |

| IUPAC Name | 3-oxo-3-[[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methoxy]propanoic acid |

| Standard InChI | InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(25)19(12)23(32)36-14)35-24-22(31)21(30)20(29)15(37-24)8-34-17(28)7-16(26)27/h3-6,15,20-22,24-25,29-31H,7-8H2,1-2H3,(H,26,27)/t15?,20-,21-,22-,24+/m0/s1 |

| Standard InChI Key | HBTBCGUKSXLHLB-KVSRQYQNSA-N |

| Isomeric SMILES | CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)CC(=O)O)O)O)O |

| Canonical SMILES | CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |

Introduction

Chemical Structure and Characterization

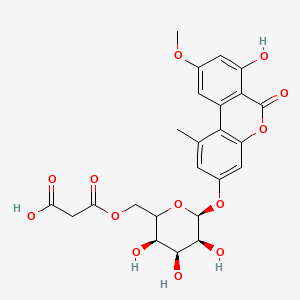

Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside (C<sub>24</sub>H<sub>26</sub>O<sub>14</sub>) consists of the AME core structure modified at the 3-hydroxyl position by a β-D-glucopyranosyl unit, which is further esterified with a malonyl group at the 6′-position of the glucose moiety . Key structural features include:

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy has been pivotal in confirming the regiochemistry of the glucosyl and malonyl groups. Data from isolated fractions of the compound revealed distinct shifts in proton and carbon signals (Table 1) :

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts of Alternariol-9-Methylether-3-beta-D-(6'-Malonyl)-Glucoside

| Position | <sup>1</sup>H (ppm) | <sup>13</sup>C (ppm) | Assignment |

|---|---|---|---|

| C-3 | - | 156.2 | Glycosylation site |

| Glc-1′ | 5.15 (d, J = 7.3 Hz) | 100.8 | Anomeric carbon (β-configuration) |

| Mal-1″ | 3.21 (m) | 167.4 | Malonyl carbonyl |

| Mal-2″ | 2.85 (t, J = 7.5 Hz) | 43.1 | Malonyl methylene |

The β-configuration of the glucosyl unit was confirmed by the anomeric proton coupling constant (J = 7.3 Hz), while HMBC correlations linked the glucose to C-3 of AME . The malonyl group’s esterification at Glc-6′ was evidenced by downfield shifts in the glucose H-6′ protons (δ 4.30–4.50 ppm) and a carbonyl signal at δ 167.4 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS in negative ion mode confirmed the molecular formula with a [M–H]<sup>−</sup> ion at m/z 537.1152 (calculated for C<sub>24</sub>H<sub>25</sub>O<sub>14</sub><sup>−</sup>: 537.1155) . MS/MS fragmentation yielded characteristic losses of 162.05 Da (glucose) and 86.03 Da (malonyl), supporting the proposed structure .

Biosynthesis in Plant and Fungal Systems

Fungal Production of AME

Alternaria alternata synthesizes AME via the polyketide pathway, where a type I polyketide synthase assembles acetyl-CoA units into the alternariol backbone, followed by O-methylation at C-9 . While AME itself is a fungal product, its malonylglucoside derivative is primarily formed in plant tissues as a detoxification mechanism.

Plant-Mediated Conjugation

In tomato and tobacco cells, AME undergoes a two-step modification (Figure 1) :

-

Glucosylation: UDP-glucosyltransferases (UGTs) attach glucose to the C-3 hydroxyl group of AME, forming alternariol-9-methylether-3-glucoside.

-

Malonylation: Malonyl-CoA-dependent acyltransferases esterify the 6′-OH of the glucosyl unit, yielding the 6′-malonyl derivative.

Key Finding: Tobacco suspension cells exhibit higher malonylation activity compared to tomato tissues, suggesting species-specific differences in detoxification pathways .

Analytical Detection Methods

Liquid Chromatography–Mass Spectrometry (LC-MS)

Reverse-phase LC-MS with electrospray ionization (ESI) is the gold standard for detecting Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside in plant extracts. Critical parameters include:

-

Column: C<sub>18</sub> stationary phase (e.g., 2.6 µm, 100 Å).

-

Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.

-

Detection: Negative ion mode for enhanced sensitivity to malonyl and sulfate groups .

Table 2: LC-MS/MS Transitions for Targeted Analysis

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|

| Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside | 537.1 | 375.0 (loss of malonyl), 213.0 (loss of glucose-malonyl) |

Challenges in Quantification

Co-eluting isomers (e.g., sulfoglucosides) and matrix effects in plant extracts necessitate orthogonal methods like NMR or enzymatic hydrolysis for confirmation .

Occurrence in Food Crops

While Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside has been identified in A. alternata-infected tomatoes and tobacco, its prevalence in other crops remains understudied . Factors influencing its accumulation include:

-

Fungal Strain: A. alternata strains vary in AME production, indirectly affecting conjugate levels.

-

Host Plant Metabolism: Tomato tissues favor sulfation over malonylation, whereas tobacco efficiently produces malonylglucosides .

Toxicological Significance

Stability and Bioactivation

The compound’s ester bonds are labile under alkaline conditions or enzymatic hydrolysis (e.g., by human gut microbiota), releasing AME . In vitro studies using Caco-2 cells demonstrated a 12–18% reconversion rate, suggesting partial bioactivation in the intestine .

Genotoxicity Concerns

AME, the aglycone, inhibits topoisomerases I/IIα and induces DNA strand breaks at IC<sub>50</sub> values of 5–10 µM . Although the malonylglucoside itself is non-genotoxic, its hydrolysis in vivo poses a latent risk.

Regulatory and Mitigation Strategies

No regulatory limits exist for Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside, but its inclusion in total "modified mycotoxin" assessments is advocated. Mitigation approaches include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume